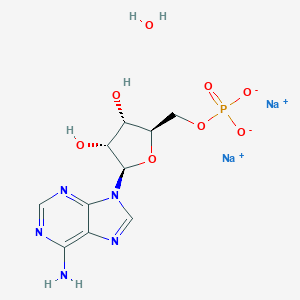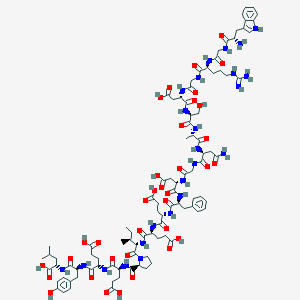
2,4,6-Tribromo-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The first paper discusses the photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone with amines, which could be relevant to the synthesis of tribrominated pyridine derivatives. The study indicates that irradiation with amine leads to products such as 4-bromo-5-methyltropone and 4-(dibromomethyl)-4-methyl-2,5-cyclohexadienone. These reactions proceed through a mechanism involving fragmentation of the dienone anion-radical and amine cation-radical pair .
Molecular Structure Analysis
The second paper provides structural information on 4-methylpyridine (4-MePy) trihydrates, which could be structurally related to 2,4,6-Tribromo-5-methylpyridin-3-amine. The crystal structures of these trihydrates are monoclinic with specific lattice parameters and space groups. The water molecules form hydrogen-bonded layers with characteristic topology, which could be indicative of the potential hydrogen bonding patterns in related compounds .
Chemical Reactions Analysis
The photoreactions described in the first paper suggest that tribromomethyl derivatives can undergo radical cyclization and ring expansion reactions when exposed to light and in the presence of amines. These reactions are promoted through photoinduced electron transfer processes, which could also be applicable to the chemical reactions of 2,4,6-Tribromo-5-methylpyridin-3-amine .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2,4,6-Tribromo-5-methylpyridin-3-amine, the properties of related compounds such as solubility, melting points, and crystal structures can provide some context. For example, the low-melting trihydrates of 4-methylpyridine suggest that the introduction of substituents such as tribromo groups could affect the melting point and solubility of the compound .
Aplicaciones Científicas De Investigación
Environmental Science and Pollution
Brominated compounds, including those similar to 2,4,6-Tribromo-5-methylpyridin-3-amine, have been studied for their environmental presence and impact. For instance, studies on 2,4,6-Tribromophenol, a brominated compound used in the synthesis of flame retardants, explore its environmental concentrations, toxicology, and degradation products. These studies indicate the compound's ubiquitous presence in the environment due to its many sources and raise concerns about its environmental fate and potential toxic effects (Koch & Sures, 2018).
Organic Synthesis and Industrial Applications
Amino-1,2,4-triazoles and their derivatives serve as raw materials in the fine organic synthesis industry, highlighting the utility of nitrogen-containing compounds in producing a range of agricultural products, pharmaceuticals, dyes, and more. This review suggests the significant role of nitrogen-containing organics in various industrial sectors, including their use in creating heat-resistant polymers and products with fluorescent properties (Nazarov et al., 2021).
Catalysis and Chemical Reactions
Amine-functionalized materials, including metal–organic frameworks (MOFs), have garnered attention for their applications in catalysis and environmental remediation, such as CO2 capture. The presence of amino groups enhances interactions with CO2, making these materials highly effective for sequestering carbon dioxide. This review outlines the synthesis, structures, and potential applications of amine-functionalized MOFs, underlining the importance of nitrogen functionalities in addressing environmental challenges (Lin et al., 2016).
Medicinal Chemistry
Compounds with structures related to 2,4,6-Tribromo-5-methylpyridin-3-amine, such as imiquimod, showcase the diverse applications of nitrogen-containing compounds in medicinal chemistry. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system and has applications in treating various skin disorders, demonstrating the therapeutic potential of such compounds (Syed, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2,4,6-tribromo-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)4(10)6(9)11-5(2)8/h10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVRXKJCGCDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Br)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560035 |
Source


|
| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-5-methylpyridin-3-amine | |
CAS RN |
126325-52-8 |
Source


|
| Record name | 2,4,6-Tribromo-5-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)







